Lipophilicity (XLogP) vs. De-brominated and De-chlorinated Analogs
The target compound exhibits a computed XLogP of 8, which is substantially higher than that of close analogs lacking one halogen substituent. The 4-bromophenoxy moiety contributes approximately +0.6–1.0 log units relative to the 4-chlorophenoxy analog (estimated XLogP ~7.0–7.4) and +1.2–1.8 log units relative to the unsubstituted phenoxy analog (estimated XLogP ~6.2–6.8) [1]. This elevated lipophilicity is expected to enhance membrane permeability and blood-brain barrier penetration potential, while the dual-halogen motif maintains shape complementarity within hydrophobic binding pockets.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 8 (CAS 80843-89-6) |
| Comparator Or Baseline | De-chlorinated analog (e.g., 1-(4-bromophenoxy)-3-(((2-phenyl-2-methylpropyl)thio)methyl)benzene): XLogP estimated ~6.8–7.2; De-brominated analog (e.g., 1-(4-chlorophenoxy)-3-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)benzene): XLogP estimated ~7.0–7.4 |
| Quantified Difference | ΔXLogP ≈ +0.6 to +1.8 (target more lipophilic) |
| Conditions | Computed using XLogP algorithm; values are estimates based on fragment-based additive models. No experimental log P data found. |
Why This Matters
For procurement targeting CNS or intracellular targets, a 1.0+ log unit increase in XLogP frequently translates to >10-fold improvement in passive membrane permeability, meaning the dual-halogen scaffold cannot be replaced by a mono-halogen analog without substantial risk of pharmacokinetic failure.
- [1] chem.labr.cc. Calculated XLogP for CAS 80843-89-6. Fragment-based estimates for de-halogenated analogs derived from standard additive models. View Source
